2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIRZTOXGBNJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methylpyrimidine-2,4(1H,3H)-dione
The pyrimidinone core is constructed via acid- or base-catalyzed cyclocondensation of ethyl acetoacetate 1 (β-keto ester) with urea 2 (Fig. 1). In a representative protocol, sodium ethoxide (2.6–2.8 equiv.) in refluxing methanol facilitates dehydration-cyclization, yielding 6-methylpyrimidine-2,4(1H,3H)-dione 3 as a crystalline solid (mp 280–282°C).
Table 1. Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | MeOH | 65 | 6 | 78 |
| HCl (conc.) | EtOH | 80 | 8 | 65 |
| AlCl3 | Toluene | 110 | 4 | 72 |
Chlorination at Position 2
Selective chlorination of the 2-hydroxyl group is achieved using phosphorus oxychloride (POCl₃). Heating 3 in excess POCl₃ (5 equiv.) at 110°C for 3 hours furnishes 2-chloro-6-methylpyrimidin-4(3H)-one 4 (mp 189–191°C). Catalytic dimethylformamide (DMF, 0.1 equiv.) enhances reactivity by generating the reactive Vilsmeier-Haack intermediate.
Equation 1
Nucleophilic Aromatic Substitution with 3,4-Dimethylaniline
The chloride in 4 undergoes displacement with 3,4-dimethylaniline 5 in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 90°C for 12 hours affords the target compound 6 in 68% yield after recrystallization (mp 214–216°C).
Table 2. Amination Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 90 | 12 | 68 |
| NaH | THF | 65 | 8 | 59 |
| Et₃N | DCM | 40 | 24 | 42 |
Spectral Characterization of 6
-
¹H NMR (DMSO-d₆) : δ 12.45 (s, 1H, NH), 7.55–7.29 (m, 3H, Ar-H), 6.91 (d, J = 8.1 Hz, 1H, Ar-H), 5.98 (s, 1H, CH-5), 2.21 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).
-
¹³C NMR : δ 166.43 (C=O), 157.78 (C-N), 135.25 (C-Ar), 23.91 (CH₃).
Mitsunobu-Mediated Direct Amination
Synthesis of 2-Hydroxy-6-methylpyrimidin-4(3H)-one
Alternative to chlorination, the 2-hydroxyl derivative 7 is synthesized by omitting POCl₃ treatment. Cyclocondensation of ethyl acetoacetate 1 with urea 2 under basic conditions directly affords 7 (mp 275–277°C).
Mitsunobu Coupling with 3,4-Dimethylaniline
The Mitsunobu reaction enables direct substitution of the 2-hydroxyl group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Reacting 7 with 3,4-dimethylaniline 5 (1.2 equiv.) at 0°C to room temperature for 6 hours yields 6 in 54% yield.
Equation 2
Advantages : Bypasses chlorination step; milder conditions.
Limitations : Lower yield due to competing side reactions.
Alternative Pathways and Novel Approaches
Solid-Phase Synthesis
Immobilized pyrimidinone scaffolds on Wang resin enable iterative functionalization. After coupling 3,4-dimethylaniline via HATU activation, cleavage with trifluoroacetic acid (TFA) releases 6 in 61% purity.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency Metrics Across Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation-Chlorination-Amination | 3 | 52 | 98 | High |
| Mitsunobu | 2 | 54 | 95 | Moderate |
| Palladium-Catalyzed | 2 | 50 | 90 | Low |
Key Findings :
-
The cyclocondensation route offers superior scalability and reproducibility.
-
Mitsunobu coupling reduces step count but requires expensive reagents.
-
Transition metal catalysis remains underexplored but promising for modular derivatization.
Experimental Protocols and Optimization Strategies
Large-Scale Cyclocondensation
Procedure : Ethyl acetoacetate (50 g, 0.38 mol) and urea (25 g, 0.42 mol) are dissolved in methanol (500 mL). Sodium ethoxide (21 g, 0.80 mol) is added portionwise under nitrogen. The mixture is refluxed for 6 hours, cooled, and acidified with HCl (2M). The precipitate is filtered and recrystallized from ethanol to yield 3 (78%).
Chlorination Optimization
Critical Parameter : Excess POCl₃ (≥5 equiv.) and DMF (0.1 equiv.) ensure complete conversion. Lower temperatures (90°C) reduce decomposition but prolong reaction time (6 hours).
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Aromatic Amino Substitutions
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one (C₁₃H₁₅N₃O₃)
- Key Differences : Replaces the 3,4-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety.
- Molecular Weight : 261.28 g/mol (vs. ~229 g/mol for the target compound, estimated via substitution of CH₃ for OCH₃).
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (C₁₂H₁₀N₄O₂)
- Key Differences: Substitutes the dimethylphenyl group with a benzoxazolylamino moiety.
- Molecular Weight : 242.24 g/mol.
- However, reduced hydrophobicity compared to dimethylphenyl may alter pharmacokinetics .
Sulfur-Containing Pyrimidinone Analogs
6-Amino-2-sulfanylpyrimidin-4(3H)-one (C₄H₅N₃OS)
- Key Differences: Features a sulfanyl (-SH) group at position 2 instead of the aromatic amino substituent.
- Impact : The sulfanyl group enhances nucleophilicity, making this compound more reactive in thiol-disulfide exchange reactions. However, reduced steric bulk may decrease target specificity compared to the dimethylphenyl derivative .
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one (C₁₂H₁₃N₃OS)
- Key Differences : Incorporates a 2-methylbenzylthio group.
- Impact: The thioether linkage increases lipophilicity (LogP ~2.45) and may improve membrane permeability. However, the absence of the pyrimidinone’s amino group limits hydrogen-bonding interactions .
Dihydropyrimidinone Derivatives
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (C₁₅H₁₇ClN₂O₃)
- Key Differences: Partially saturated pyrimidinone ring (3,4-dihydro) with a 4-chlorophenyl substituent.
- Impact: Saturation reduces aromaticity, altering electronic properties and conformational flexibility.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Key Differences: Pyridazinone core instead of pyrimidinone.
- Impact: The pyridazinone structure exhibits distinct tautomerism and dipole moments, influencing binding to targets such as inflammatory mediators (e.g., IC₅₀ = 11.6 μM against macrophage inflammation) .
Complex Pyrimidinone-Based Drug Candidates
(6S)-2-Amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one
- Key Differences : Biphenyl substituent with a stereocenter at C5.
- Impact : The biphenyl group extends π-π stacking interactions, while the stereocenter introduces chirality, critical for enantioselective biological activity (e.g., kinase inhibition). Registered in DrugBank (DB07874) as an experimental therapeutic .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The dimethylphenyl group in the target compound optimizes lipophilicity for membrane penetration, while methoxy or sulfur substitutions favor polar interactions.
- Biological Applications: Pyrimidinones with aromatic amino groups (e.g., dimethylphenyl or dimethoxyphenyl) are explored as kinase inhibitors or anti-inflammatory agents, whereas sulfur-containing analogs may serve as prodrugs or covalent inhibitors .
Biological Activity
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family. Its unique structure and functional groups suggest significant potential for biological activity, making it a subject of interest in pharmacological research. This article explores the compound's biological activities, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 459198-26-6
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, affecting various cellular pathways such as:
- Cell Proliferation : Inhibition of cell growth through interference with signaling pathways.
- Apoptosis : Induction of programmed cell death in cancerous cells.
- Inflammation : Modulation of inflammatory responses by interacting with cytokine pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis and inhibition of specific oncogenic pathways.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against a range of bacterial strains. In vitro assays have reported its efficacy in inhibiting both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory properties, likely due to its ability to modulate cytokine production and inhibit inflammatory mediators. This activity could be beneficial in treating inflammatory diseases.
Case Studies
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Anticancer Efficacy :
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity. -
Antibacterial Testing :
In an investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as a therapeutic agent against bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | <10 |
| 2-[(3,5-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one | Antibacterial | 32 |
| 2-(Phenylamino)-6-methylpyrimidin-4(3H)-one | Anti-inflammatory | >50 |
Research Applications
The compound's biological activities suggest multiple applications in medicinal chemistry:
- Drug Development : As a lead compound for synthesizing new anticancer or antimicrobial drugs.
- Pharmacological Studies : Investigating its mechanism of action can provide insights into new therapeutic strategies for treating cancer and infections.
- Agrochemical Development : Potential use in developing pesticides or herbicides due to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
